

Early Clinical Investigation of Sulofenur in Solid Tumors: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulofenur*

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Introduction

Sulofenur (LY186641), a diarylsulfonylurea, emerged as a novel antineoplastic agent with a distinct chemical structure and biological properties.[1] Preclinical studies demonstrated a wide spectrum of anti-tumor activity against various murine solid tumors and human tumor xenografts, including lung, colon, and gastric tumors, as well as rhabdomyosarcoma.[1][2] This promising preclinical activity prompted the initiation of early-phase clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors. This technical guide synthesizes the findings from these early clinical investigations.

Phase I Clinical Trials

Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of **Sulofenur** in patients with refractory solid tumors.

Key Experimental Protocols

The methodologies employed in the key Phase I trials are detailed below:

Protocol 1: Daily Oral Administration

- Objective: To determine the MTD of daily oral **Sulofenur**.[3]

- Patient Population: 38 patients with advanced solid malignant tumors.[3]
- Dosing Regimen: **Sulofenur** was administered orally on a daily schedule for 28 days, constituting a 5-week course. Dose escalation proceeded from an initial dosage of 250 mg/m² to 700 mg/m². [3]
- Assessments: Toxicity was evaluated based on clinical and laboratory parameters. Pharmacokinetic analysis was performed to measure plasma concentrations of **Sulofenur**. [3]

Protocol 2: Alternative Dosing Schedules

- Objective: To evaluate two different oral dosing schedules to potentially improve the therapeutic index.[4]
- Patient Population: Patients with refractory solid tumors were enrolled into two cohorts.[4]
- Dosing Regimens:
 - Cohort A (n=18): Daily oral administration for 21 days, followed by a 7-day rest period (daily x 21 every 28 days), with five dose levels.[4]
 - Cohort B (n=14): Daily oral administration for 5 days with 2 days off for 3 consecutive weeks, every 28 days (daily x 5 for 3 weeks), with three dose levels.[4]
- Assessments: Toxicities, tumor response, and pharmacokinetic parameters were assessed. [4]

Protocol 3: Pediatric Phase I Study

- Objective: To determine the toxicity and MTD of **Sulofenur** in children and adolescents with refractory solid tumors.[5]
- Patient Population: 13 patients with refractory pediatric malignant solid tumors.[5]
- Dosing Regimen: Daily dosages of 640, 800, and 960 mg/m² were administered in two divided oral doses for 5 consecutive days each week for 3 weeks.[5]

- Assessments: The primary focus was on toxicity evaluation.^[5]

Summary of Phase I Clinical Data

Trial ID / Reference	Dosing Schedule	No. of Patients	Dose Range (mg/m ² /day)	Maximum Tolerated Dose (MTD)	Dose-Limiting Toxicities (DLTs)	Pharmacokinetics (Max Plasma Conc.)	Antitumor Activity
[3]	Daily for 28 days (5-week course)	38	250 - 700	600 mg/m ²	Hemolytic anemia, moderate methemoglobinemia, reversible toxic hepatitis. [3]	348 x 10 ⁻⁶ g/ml	One patient with stable disease. [3]
[4]	Daily x 21, q28d	18	Not Specified	Not explicitly stated	Anemia, methemoglobinemia, hemolysis; one fatal subendocardial infarction. [4]	Not Specified	No responses reported for this schedule. [4]

[4]	Daily x 5 for 3 weeks, q28d	14	Not Specified	Not explicitly stated	Anemia, methemo globinemi a, hemolysi s.[4]	Not Specified	One partial response in a patient with a Sertoli cell tumor.[4]
[5]	Daily x 5 for 3 weeks (Pediatric)	13	640 - 960	Not defined	Methemo globinemi a (at all dose levels), anemia, leukopeni a, thromboc ytopenia. [5]	Not Specified	No measura ble tumor response s.[5]

Phase II Clinical Trials

Following the determination of a recommended Phase II dose and schedule, several Phase II trials were conducted to evaluate the antitumor activity of **Sulofenur** in specific solid tumor types.

Key Experimental Protocols

Protocol 4: Advanced Non-Small Cell Lung Cancer (NSCLC)

- Objective: To assess the efficacy and safety of **Sulofenur** in patients with advanced NSCLC without prior chemotherapy.[1]
- Patient Population: 26 patients (24 evaluable) with advanced NSCLC.[1]

- Dosing Regimen: 800 mg/m² of **Sulofenur** administered orally Monday through Friday for 21 days, every 28 days.[1]
- Assessments: Tumor response, toxicity, and survival were evaluated.[1]

Protocol 5: Advanced Ovarian Cancer

- Objective: To further define the response rate, toxic effects, and pharmacokinetics of **Sulofenur** in patients with advanced ovarian cancer refractory to standard chemotherapy.[6]
- Patient Population: 35 patients with stage III or IV ovarian cancer.[6]
- Dosing Regimens:
 - Initial cohort (n=9): Daily oral dose for 14 days in a 21-day cycle.[6]
 - Subsequent cohort (n=26): Daily for 5 days followed by 2 days of rest for 3 consecutive weeks, with a 28-day treatment cycle (5/2-day schedule) at a dose of 800 mg/m²/day.[6]
- Assessments: Response rate, toxicity, and pharmacokinetic/pharmacodynamic analyses comparing **Sulofenur** and metabolite plasma levels with methemoglobin levels.[6]

Protocol 6: Advanced Breast Cancer

- Objective: To evaluate the efficacy of **Sulofenur** in patients with advanced breast cancer.[7]
- Patient Population: 18 women with advanced breast cancer.[7]
- Dosing Regimen: 700 mg/m² given orally once daily for 14 days, with treatments repeated every 3 weeks.[7]
- Assessments: Tumor response, toxicity, and plasma concentrations of **Sulofenur**. [7]

Summary of Phase II Clinical Data

Trial ID / Reference	Tumor Type	No. of Patients (Evaluable)	Dosing Schedule	Objective Response Rate (ORR)	Other Efficacy Measures	Key Toxicities
[1]	Non-Small Cell Lung Cancer	24	800 mg/m ² po Monday-Friday x 21 days, q28d	0%	2 patients had stable disease or minor response. [1]	Anemia (62%), methemoglobinemia, transient elevation of alkaline phosphatase.[1]
[6]	Ovarian Cancer	26	800 mg/m ² po daily x 5 days, 2 days rest for 3 weeks, q28d	15% (4 partial responses)	42% had prolonged stable disease.[6]	Anemia and methemoglobinemia (less severe on the 5/2-day schedule). [6]
[7]	Breast Cancer	18	700 mg/m ² po daily for 14 days, q21d	0%	No responses observed. [7]	Anemia (all patients), symptomatic methemoglobinemia, grade 4 elevations in serum liver-function values.[7]

						Anemia (all patients, 14 required transfusions), methemoglobinemia, reversible elevation of liver enzymes.
[8]	Recurrent Ovarian Cancer	16	Not Specified	Two minor responses. [8]	Not Specified	[8]

Mechanism of Action and Signaling Pathways

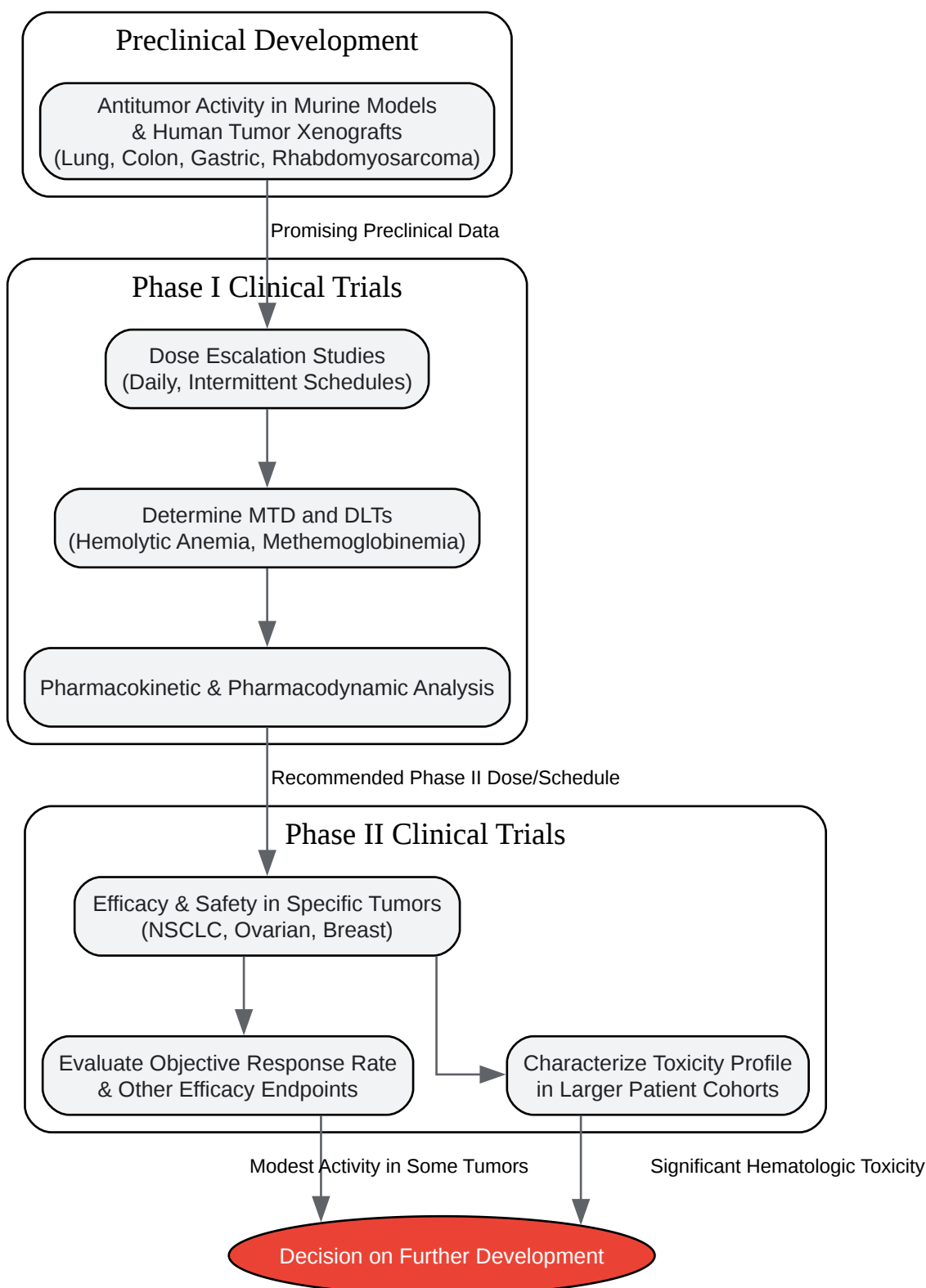
The precise mechanism of action of **Sulofenur** remains largely undefined, a factor that likely contributed to challenges in its clinical development.[2][9] Preclinical studies suggested a novel antitumor mechanism distinct from other chemotherapeutic agents of the time.[9]

While the direct signaling pathways affected by **Sulofenur** are not well-elucidated in the available literature, the parent class of compounds, sulfonylureas, are known to interact with specific cell surface receptors in the context of diabetes management (SUR1).[10] However, **Sulofenur** was noted to be without hypoglycemic properties.[2] The anticancer effects of some diarylsulfonylureas have been linked to the induction of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent apoptosis.[9]

Due to the lack of specific information on **Sulofenur**'s signaling cascade, a detailed pathway diagram cannot be constructed at this time. Research into the molecular targets of **Sulofenur** would be necessary to delineate its mechanism of action.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the early clinical investigation of **Sulofenur**, from preclinical rationale to Phase II evaluation.

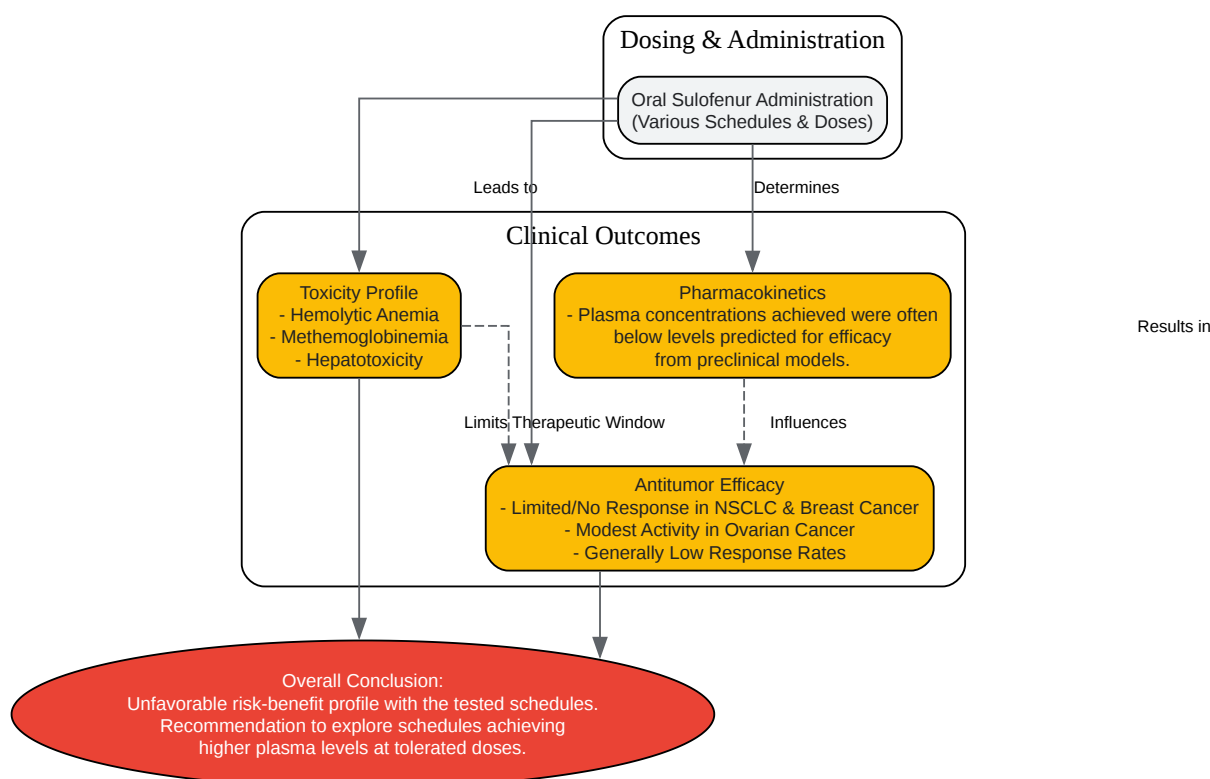


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Figure 1. Generalized workflow of **Sulofenur**'s early clinical investigation.

Logical Relationship of Clinical Findings

The following diagram illustrates the logical flow from dosing to clinical outcomes observed in the early trials of **Sulofenur**.



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Figure 2. Logical flow of **Sulofenur**'s clinical findings.

Conclusion

The early clinical investigation of **Sulofenur** in solid tumors revealed a challenging safety profile, primarily characterized by dose-limiting hemolytic anemia and methemoglobinemia.[3]

[4][5][6] While some modest antitumor activity was observed, particularly in heavily pretreated ovarian cancer patients, the overall efficacy was limited in the tumor types and schedules studied.[1][6][7] A critical finding from these studies was the difficulty in achieving plasma concentrations of **Sulofenur** that were predicted to be effective based on preclinical models, without encountering significant toxicity.[3][7][8] The undefined mechanism of action further complicated its development. Consequently, the initial daily and intermittent oral schedules of **Sulofenur** were not recommended for further investigation, with the suggestion that alternative schedules capable of achieving higher, tolerable plasma levels would be necessary to explore its potential therapeutic window.[3] The toxicity of **Sulofenur** ultimately made it an unattractive agent for further investigation, especially in pediatric populations.[5]

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- To cite this document: BenchChem. [Early Clinical Investigation of Sulofenur in Solid Tumors: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034691#early-clinical-investigation-of-sulofenur-in-solid-tumors]

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